[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone
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Overview
Description
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic organic compound. Known for its unique chemical structure, this compound has garnered significant attention in various fields of scientific research and industry. It features a pyrrolidine ring attached to a methanone moiety, with substituents including a phenylsulfanyl group and a prop-2-ynyl group on a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone can be achieved through multi-step organic reactions. A common route involves:
The formation of the pyrrolidine ring via cyclization reactions.
The attachment of the prop-2-ynyl group onto the piperidine ring through alkylation reactions.
The formation of the methanone moiety through oxidative reactions.
Typical reaction conditions include:
Use of solvents like dichloromethane, ethanol, or toluene.
Catalysts such as palladium or copper salts.
Temperature ranges between -78°C to room temperature, depending on the specific step.
Industrial Production Methods
Industrially, the compound can be synthesized in large batches using continuous flow chemistry techniques. This allows for precise control over reaction conditions and improved yield and purity. Key reagents and conditions used in these reactions often involve:
High-pressure reactors to facilitate cyclization.
Advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone undergoes several types of reactions, including:
Oxidation: : Converts sulfanyl group to sulfoxide or sulfone.
Reduction: : Reduces carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution on pyrrolidine or piperidine rings.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Alkyl halides and organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions but may include sulfoxides, alcohols, and substituted pyrrolidines or piperidines.
Scientific Research Applications
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone has several applications:
Chemistry: : Used as a building block for complex molecule synthesis.
Biology: : Investigated for its potential effects on cell signaling pathways.
Medicine: : Explored for therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. Its phenylsulfanyl group allows it to modulate enzyme activity, while the prop-2-ynyl group can engage in π-π interactions with aromatic amino acids in proteins. This dual functionality enables it to influence multiple pathways, including neurotransmitter release and receptor binding.
Comparison with Similar Compounds
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone is unique due to its combination of a sulfanyl group and a prop-2-ynyl substituted piperidine. Similar compounds include:
[3-(Phenylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone.
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-propylpiperidin-4-yl)methanone.
These compounds share structural similarities but differ in the substituents on the piperidine ring, affecting their chemical properties and applications.
There you have it—everything you'd ever need to know about this compound. Chemical magic, right?
Properties
IUPAC Name |
[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-2-11-21-12-9-18(10-13-21)20(23)22-14-8-17(15-22)16-24-19-6-4-3-5-7-19/h1,3-7,17-18H,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVIUIBIUSGESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC(C2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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